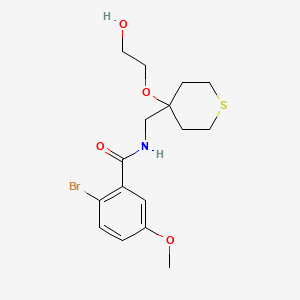
2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C16H22BrNO4S and its molecular weight is 404.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide (CAS Number: 2309750-02-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data.
The molecular formula of the compound is C16H22BrNO4S with a molecular weight of 404.3 g/mol. Its structure includes a bromo group, a methoxy group, and a thiopyran moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂BrNO₄S |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 2309750-02-3 |
Antimicrobial Activity
Research has indicated that compounds related to tetrahydrothiopyrans exhibit significant antimicrobial properties. A study highlighted the synthesis of various N-acylated derivatives of tetrahydrothiopyranyl compounds, which showed enhanced activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The presence of the thiopyran ring in this compound is likely to contribute to similar antimicrobial effects.
Anticancer Potential
There is emerging evidence suggesting that compounds with similar structural features may inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. Inhibitors of HDACs have been shown to possess anticancer properties, indicating that this compound could be explored for potential anticancer applications .
Case Studies and Research Findings
- Case Study on Antimicrobial Properties :
- HDAC Inhibition :
Discussion
The biological activity of this compound appears to be multifaceted, with potential applications in antimicrobial and anticancer therapies. The unique structural components contribute to its bioactivity, making it a candidate for further pharmacological studies.
Future Research Directions
To fully understand the biological implications of this compound, future research should focus on:
- In vitro and in vivo studies : Evaluating the efficacy and safety profiles.
- Mechanistic studies : Understanding how the compound interacts with biological targets.
- Structure-activity relationship (SAR) analyses : Identifying modifications that enhance biological activity.
特性
IUPAC Name |
2-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-21-12-2-3-14(17)13(10-12)15(20)18-11-16(22-7-6-19)4-8-23-9-5-16/h2-3,10,19H,4-9,11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKRNPSUYAUARR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCSCC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














